![molecular formula C9H14O2 B3050868 1,3-Cyclopentadiene, 5,5-diethoxy- CAS No. 2931-32-0](/img/structure/B3050868.png)
1,3-Cyclopentadiene, 5,5-diethoxy-
Overview
Description
Cyclopentadiene is an organic compound with the formula C5H6. It is a colorless liquid with a strong and unpleasant odor . The specific compound “1,3-Cyclopentadiene, 5,5-diethoxy-” would likely have similar properties, with the addition of two ethoxy groups attached to the 5th carbon.
Synthesis Analysis
Cyclopentadiene is typically produced from coal tar and by steam cracking of naphtha . The synthesis of “1,3-Cyclopentadiene, 5,5-diethoxy-” would likely involve additional steps to attach the ethoxy groups.Molecular Structure Analysis
The base structure of cyclopentadiene is a five-membered ring with two double bonds . The “5,5-diethoxy-” indicates that there are two ethoxy groups (–O–CH2CH3) attached to the 5th carbon of the ring.Chemical Reactions Analysis
Cyclopentadiene is known to dimerize to give dicyclopentadiene via a Diels–Alder reaction . It’s also used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry .Physical And Chemical Properties Analysis
While specific data for “1,3-Cyclopentadiene, 5,5-diethoxy-” is not available, cyclopentadiene is a colorless liquid with an irritating, terpene-like odor . It has a boiling point of 107°F and a molecular weight of 66.1 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5,5-diethoxycyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-10-9(11-4-2)7-5-6-8-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWDMAWHTLVILQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C=CC=C1)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483350 | |
Record name | 1,3-Cyclopentadiene, 5,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclopentadiene, 5,5-diethoxy- | |
CAS RN |
2931-32-0 | |
Record name | 1,3-Cyclopentadiene, 5,5-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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